molecular formula C6H12N2 B3273313 Pentanenitrile, 2-amino-2-methyl- CAS No. 58577-08-5

Pentanenitrile, 2-amino-2-methyl-

Cat. No. B3273313
CAS RN: 58577-08-5
M. Wt: 112.17 g/mol
InChI Key: GAVGQLYTJJGLTH-UHFFFAOYSA-N
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Description

Pentanenitrile, 2-amino-2-methyl-, also known as 2-Amino-4-methylpentanenitrile, is a chemical compound with the molecular formula C6H12N2 . It is a derivative of Pentanenitrile, which is a nitrile with the formula C4H9CN .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylpentanenitrile is represented by the molecular formula C6H12N2 . The average mass is 112.173 Da and the monoisotopic mass is 112.100044 Da .


Physical And Chemical Properties Analysis

Pentanenitrile is a colorless liquid with a density of 0.8008. It has a melting point of -96.2 °C and a boiling point of 141 °C. It is insoluble in water but soluble in benzene, acetone, and ether . The specific physical and chemical properties of 2-amino-2-methylpentanenitrile are not explicitly mentioned in the search results.

Scientific Research Applications

1. Exercise Performance Enhancement

The application of a gel containing 2-Nitrooxy Ethyl 2-Amino 3-Methylbutanoate has been studied for its effects on resistance exercise performance. The study found a modest, non-statistically significant improvement in exercise performance, particularly when using a load of 50% of 1 repetition maximum (1RM), with some individuals showing greater responsiveness to the gel treatment. This suggests a potential application of this compound in sports and exercise performance enhancement (Bloomer et al., 2012).

2. Blood Pressure and Nitrate/Nitrite Modulation

Another study explored the impact of 2-Nitrooxy Ethyl 2-Amino 3-Methylbutanoate on blood pressure and plasma nitrate/nitrite levels following acute exercise in normotensive men. The compound showed a capacity to lower blood pressure in response to acute exercise, which might be associated with an increase in circulating nitrate/nitrite. This points to potential applications in cardiovascular health and exercise physiology (Bloomer et al., 2016).

3. Industrial Applications in Alkene Hydrocyanation

Transition metal-catalyzed alkene hydrocyanation is a significant process for the DuPont adiponitrile process. The hydrocyanation of 1,3-butadiene and other conjugated dienes, followed by isomerization and further hydrocyanation, is crucial in this industrial application. The study of ligand properties and their effects on catalyst performance is key, indicating a role for 2-amino-2-methyl-pentanenitrile in the development and improvement of industrial catalyst systems (Bini et al., 2010).

Safety and Hazards

Pentanenitrile is toxic to animals and produces its action by the liberation of cyanide by cytochrome P450 . The safety data sheet for 2-amino-2-methyl-1-propanol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the central nervous system (CNS) .

properties

IUPAC Name

2-amino-2-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-4-6(2,8)5-7/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGQLYTJJGLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886273
Record name Pentanenitrile, 2-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanenitrile, 2-amino-2-methyl-

CAS RN

58577-08-5
Record name 2-Amino-2-methylpentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58577-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 2-amino-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058577085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanenitrile, 2-amino-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanenitrile, 2-amino-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30886273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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